molecular formula C16H14F3N3O2 B2401455 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide CAS No. 1421507-96-1

2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

Cat. No.: B2401455
CAS No.: 1421507-96-1
M. Wt: 337.302
InChI Key: BUPGZZFNBPITRB-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with a but-2-yn-1-yl acetamide derivative. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The pyrazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide: Lacks the but-2-yn-1-yl group, which may affect its reactivity and biological activity.

    2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)ethyl)acetamide: Contains an ethyl instead of a but-2-yn-1-yl group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the but-2-yn-1-yl group in 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide distinguishes it from similar compounds, providing unique reactivity and potential for diverse applications. This structural feature may enhance its ability to participate in specific chemical reactions and interact with biological targets in a distinct manner.

Properties

IUPAC Name

2-pyrazol-1-yl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)13-5-3-6-14(11-13)24-10-2-1-7-20-15(23)12-22-9-4-8-21-22/h3-6,8-9,11H,7,10,12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPGZZFNBPITRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)CN2C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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